11-Dehydro-3,17alpha-estradiol is a synthetic derivative of estradiol, which is a naturally occurring estrogen hormone. This compound is characterized as a non-feminizing isomer of 17beta-estradiol, meaning it does not exhibit the estrogenic effects commonly associated with estradiol. It has gained attention in scientific research due to its potential anti-inflammatory and neuroprotective properties, making it a candidate for therapeutic applications without the typical side effects of estrogenic compounds.
11-Dehydro-3,17alpha-estradiol is classified under steroid hormones and belongs to the group of estrogens. It is specifically derived from 17alpha-estradiol, which itself is a minor endogenous estrogen with significantly lower estrogenic potency compared to 17beta-estradiol. The compound's unique structural modifications confer distinct biological activities that are of interest in pharmacological studies .
The synthesis of 11-Dehydro-3,17alpha-estradiol typically involves the oxidation of 17alpha-estradiol. Common reagents used in this process include:
These reagents facilitate the conversion of hydroxyl groups into ketones, which is a critical step in forming the final compound. While laboratory methods are well-documented, industrial production methods likely follow similar pathways but are optimized for larger scale production to enhance yield and minimize costs.
The molecular formula for 11-Dehydro-3,17alpha-estradiol is , with a molecular weight of approximately 270.37 g/mol. The compound's structure can be represented using various notations:
C[C@]12C=C[C@H]3[C@H]([C@@H]1CC[C@H]2O)CCC4=C3C=CC(=C4)O
CC12C=CC3C(C1CCC2O)CCC4=C3C=CC(=C4)O
This structural representation illustrates the complex arrangement of carbon rings and functional groups that define its chemical identity.
11-Dehydro-3,17alpha-estradiol undergoes several types of chemical reactions:
Common reagents for these reactions include:
These reactions can lead to the formation of various products, including estrone and other estradiol derivatives.
The mechanism of action for 11-Dehydro-3,17alpha-estradiol involves its interaction with estrogen receptors. While it has lower potency compared to 17beta-estradiol, it demonstrates significant binding affinity for estrogen receptor alpha (ERα) and influences various signaling pathways such as MAPK/ERK and phosphatidylinositol 3-kinase-Akt pathways. This interaction suggests neuroprotective effects without the feminizing actions typically associated with stronger estrogens .
The physical properties of 11-Dehydro-3,17alpha-estradiol include:
Chemical properties include:
Relevant data regarding its reactivity indicate that it can participate in various chemical transformations while retaining its core structure .
11-Dehydro-3,17alpha-estradiol has potential applications in several areas:
11-Dehydro-3,17alpha-estradiol (C₁₈H₂₂O₂; PubChem CID: 66434) is a steroidal estrogen characterized by two critical structural modifications: epimerization at C17 and dehydrogenation at C11 [1] [3]. Its IUPAC name is estra-1,3,5(10)-triene-3,17α-diol-11-one, reflecting a carbonyl group at C11 and a phenolic A-ring with a hydroxyl group at C3. The 17α-hydroxyl group adopts an axial orientation, contrasting with the equatorial 17β-configuration in endogenous estradiol. This orientation induces steric clashes with the D-ring, reducing binding affinity for classical estrogen receptors [3] [8]. The 11-keto group introduces a planar sp²-hybridized carbon, increasing molecular polarity and altering hydrogen-bonding capacity compared to unmodified estradiols [4] [7].
Table 1: Fundamental Chemical Identifiers of 11-Dehydro-3,17alpha-estradiol
Property | Value |
---|---|
Molecular Formula | C₁₈H₂₂O₂ |
PubChem CID | 66434 |
Systematic IUPAC Name | Estra-1,3,5(10)-triene-3,17α-diol-11-one |
Molar Mass | 270.37 g/mol |
Key Functional Groups | 3-OH (phenolic), 17α-OH (alcoholic), 11-keto |
11-Dehydro-3,17alpha-estradiol exhibits distinct biochemical behavior compared to canonical estrogens. Relative binding affinity (RBA) studies show it binds ERα at ~20.5% and ERβ at ~8.2% of 17β-estradiol’s affinity, reflecting the combined impact of 17α-epimerization and 11-dehydrogenation on receptor docking [3] [6]. Unlike 17β-estradiol—which potently activates genomic signaling—this compound demonstrates attenuated estrogenic activity in vivo. However, it retains significant nongenomic actions, including inhibition of voltage-operated calcium channels (VOCCs) in uterine tissue and suppression of NFκB-driven inflammation, likely mediated through membrane-associated receptors like ER-X [2] [6] [8].
Functionally, 17α-epimers are antiestrogenic: they antagonize uterine hypertrophy induced by 17β-estradiol at dose ratios of 1:1 to 1:100 [2]. The 11-keto modification further differentiates it from 17α-estradiol alone by reducing redox sensitivity and altering metabolic stability. Unlike 17β-estradiol, which undergoes extensive hepatic conjugation, the 11-keto group may impede phase II metabolism, prolonging tissue residency [4] [7].
Table 2: Estradiol Variant Comparison Based on Receptor Binding and Functional Activity
Compound | ERα RBA (%) | ERβ RBA (%) | Key Biological Activities |
---|---|---|---|
17β-Estradiol | 100 | 100 | Genomic transcription, uterine proliferation |
17α-Estradiol | 20.5 | 8.2 | Nongenomic relaxation; antiestrogenic activity |
11-Dehydro-3,17alpha-estradiol | Not reported | Not reported | VOCC inhibition; weak ER agonism/antagonism |
Estrone | 16.4 | 6.5 | Metabolic intermediate; low potency agonist |
The C11 dehydrogenation confers unique biochemical properties by forming an 11-keto moiety. This modification impedes hydrogen bonding in the steroid core, increasing molecular planarity and altering interactions with steroid-metabolizing enzymes like 11β-hydroxysteroid dehydrogenases (11β-HSD) [4] [7]. Specifically, 11-keto groups resist reduction by 11β-HSD1, which typically activates glucocorticoids, and may inhibit 11β-HSD2, which inactivates cortisol. This positions 11-dehydro metabolites as potential regulators of glucocorticoid signaling [7].
In baboon placental models, 11-dehydro steroids show blunted promoter activation for HSD11B2 compared to non-oxidized analogs, indicating that C11 oxidation modulates estrogenic regulation of glucocorticoid metabolism [4]. Additionally, the 11-keto group enhances electrophilicity, facilitating Michael addition reactions with cellular nucleophiles. This reactivity may underpin its nongenomic actions, such as VOCC inactivation in smooth muscle [2].
Metabolically, 11-dehydrogenation increases polarity, reducing passive diffusion across lipid membranes. This compartmentalizes the compound extracellularly or in aqueous cytosolic domains, limiting nuclear receptor engagement but favoring membrane receptor interactions [8]. The modification also extends functional half-life in vivo by impeding glucuronidation at adjacent sites (e.g., C3-OH), as observed in urinary excretion studies [7].
Table 3: Biochemical Implications of 11-Dehydrogenation in Steroids
Parameter | Impact of 11-Keto Group | Functional Consequence |
---|---|---|
Enzymatic reduction | Resists 11β-HSD1 reduction | Alters glucocorticoid activation |
Receptor binding | Steric clash with ER ligand-binding domains | Attenuated genomic signaling |
Membrane permeability | Decreased lipophilicity | Compartmentalization to extracellular space |
Metabolic stability | Slowed glucuronidation/sulfation | Prolonged tissue exposure |
Electrophilicity | Carbonyl carbon susceptible to nucleophiles | Adduct formation; ion channel modulation |
CAS No.: 3724-64-9
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7